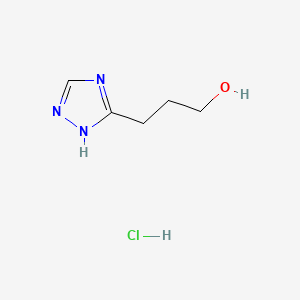
2,5-Difluoro-3-formylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluoro-3-formylbenzoic acid is an organic compound with the molecular formula C8H4F2O3 and a molecular weight of 186.11 g/mol It is characterized by the presence of two fluorine atoms and a formyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-formylbenzoic acid typically involves the introduction of fluorine atoms and a formyl group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution and Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Difluoro-3-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like DMSO or DMF.
Major Products:
Oxidation: 2,5-Difluoro-3-carboxybenzoic acid.
Reduction: 2,5-Difluoro-3-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Difluoro-3-formylbenzoic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2,5-Difluoro-3-formylbenzoic acid and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The formyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
2,4-Difluorobenzoic acid: Similar structure but lacks the formyl group, leading to different reactivity and applications.
3,5-Difluorobenzoic acid: Similar structure but with fluorine atoms in different positions, affecting its chemical properties and reactivity.
2,5-Difluorobenzaldehyde: Lacks the carboxylic acid group, making it more reactive in certain chemical reactions.
Uniqueness: 2,5-Difluoro-3-formylbenzoic acid is unique due to the combination of fluorine atoms and a formyl group on the benzoic acid core. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H4F2O3 |
|---|---|
Poids moléculaire |
186.11 g/mol |
Nom IUPAC |
2,5-difluoro-3-formylbenzoic acid |
InChI |
InChI=1S/C8H4F2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3H,(H,12,13) |
Clé InChI |
JBAHEOUNWABBKM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C=O)F)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)










![N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine](/img/structure/B13636077.png)


